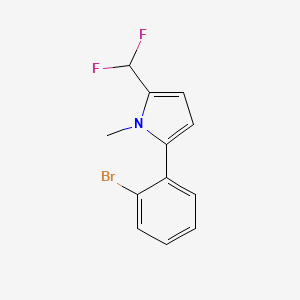![molecular formula C7H13ClN4 B2479749 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824447-07-5; 2230804-30-3](/img/structure/B2479749.png)
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that features a bicyclic structure with an azido group attached. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of achiral tropinone derivatives for desymmetrization processes are likely employed in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Azido-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are useful for labeling and tracking molecules in biological systems . The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic structure but lacks the azido group.
3-Chloro-8-azabicyclo[3.2.1]octane: This compound has a chlorine atom instead of an azido group.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic structure.
Uniqueness
The presence of the azido group in 3-Azido-8-azabicyclo[3.2.1]octane hydrochloride makes it unique compared to its analogs. This functional group allows for specific chemical reactions, such as click chemistry, which are not possible with the other compounds .
Propriétés
Numéro CAS |
1824447-07-5; 2230804-30-3 |
|---|---|
Formule moléculaire |
C7H13ClN4 |
Poids moléculaire |
188.66 |
Nom IUPAC |
3-azido-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c8-11-10-7-3-5-1-2-6(4-7)9-5;/h5-7,9H,1-4H2;1H |
Clé InChI |
VXIFLAIJBNZDKU-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC1N2)N=[N+]=[N-].Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


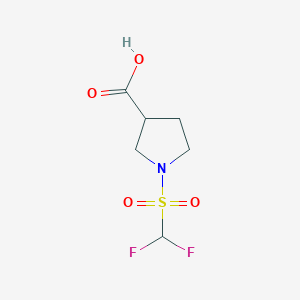
![N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2479667.png)
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2479668.png)
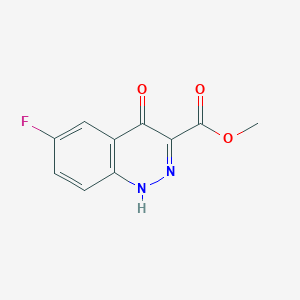
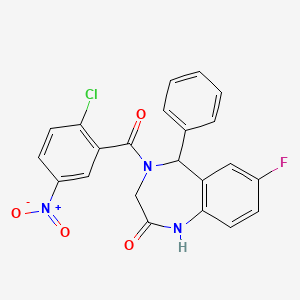
![2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2479673.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)
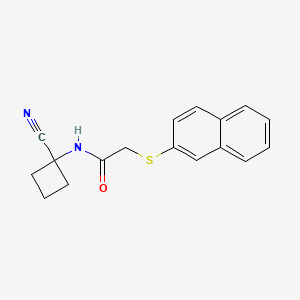
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)
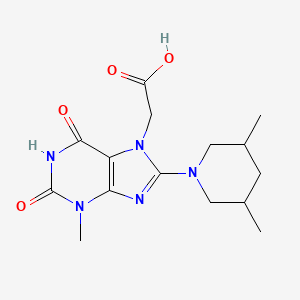
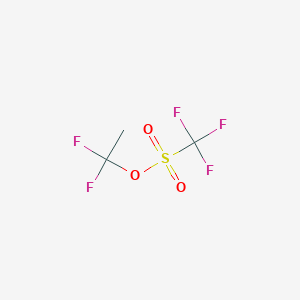
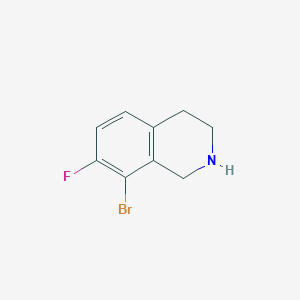
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479683.png)
